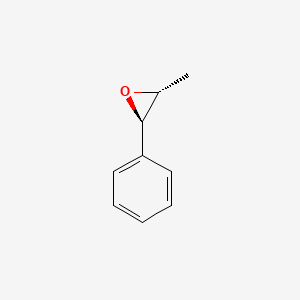

cis-beta-Methylstyrene oxide

Description

Significance as a Chiral Building Block in Organic Synthesis

Cis-beta-methylstyrene (B1347348) oxide serves as a crucial chiral precursor in the synthesis of a variety of complex organic molecules, including pharmaceuticals and natural products. nih.govgrafiati.comgoogle.com Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups with a high degree of stereocontrol. This reactivity is fundamental to its utility in asymmetric synthesis, where the creation of specific stereoisomers is paramount.

One notable application is in the synthesis of amino alcohols, which are common structural motifs in many biologically active compounds. For instance, a chemoenzymatic cascade reaction involving the stereoselective epoxidation of cis-β-methylstyrene, followed by the chemical opening of the oxirane ring with methylamine, can yield (pseudo)ephedrine. nih.gov

Stereochemical Complexity and Its Implications in Chemical Transformations

The presence of two adjacent chiral centers in cis-beta-methylstyrene oxide gives rise to a pair of enantiomers, (1R,2S) and (1S,2R)-cis-β-methylstyrene oxide. This stereochemical complexity profoundly influences the outcome of its chemical transformations. The relative orientation of the phenyl and methyl groups dictates the regioselectivity and stereoselectivity of the ring-opening reactions.

In cis-epoxide 6, the phenyl group is rotated to minimize steric interactions with the methyl group, which in turn blocks nucleophilic attack at the benzylic center. thieme-connect.com This steric hindrance often leads to nucleophilic attack at the less hindered β-carbon. However, the use of chiral catalysts can override this inherent substrate bias. For example, the ring-opening of cis-β-methylstyrene oxide with an azide (B81097) nucleophile can be directed to the α-benzylic position with moderate selectivity using a chiral (salen)Cr catalyst. thieme-connect.com

The stereochemical outcome of the epoxidation of cis-β-methylstyrene itself is also a subject of intensive study. Different catalytic systems, including those based on manganese, iron, and enzymes, exhibit varying degrees of stereoselectivity. uoa.grresearchgate.netnih.govsci-hub.seresearchgate.net For example, the epoxidation of cis-β-methylstyrene catalyzed by cytochrome P-450 from Pseudomonas putida has been shown to be stereoselective. researchgate.net Similarly, chloroperoxidase can catalyze the stereospecific conversion of cis-olefins to their corresponding cis-epoxides with high enantioselectivity. google.com

Computational studies have been employed to understand the origins of this stereoselectivity. For instance, density functional theory (DFT) calculations have been used to model the reaction pathway for the epoxidation of cis-β-methylstyrene by manganese complexes, revealing the energetic barriers for the formation of both cis and trans epoxides. researchgate.net These studies help to explain the experimental observation of partial cis-to-trans isomerization in some catalytic systems. researchgate.net

Overview of Advanced Research Trajectories

Current research on this compound is focused on several key areas, including the development of more efficient and selective catalytic systems for its synthesis and subsequent transformations. This includes the use of immobilized catalysts for easier separation and recycling, as well as the exploration of novel biocatalytic methods. uoa.grresearchgate.net

For example, immobilized Mn(salen) catalysts have been investigated for the asymmetric epoxidation of cis-β-methylstyrene. uoa.gr The rigidity of the linkage used to immobilize the catalyst was found to be a critical factor in determining the catalytic performance. uoa.gr In the realm of biocatalysis, peroxygenases are being explored for the epoxidation of styrene (B11656) derivatives in neat reaction media, which offers a more environmentally friendly approach. nih.gov

Another area of active research is the use of this compound in novel synthetic methodologies. For instance, it has been used as a substrate in the iron-catalyzed ring-expansion reaction to form tetrahydrofurans. acs.org Furthermore, advanced spectroscopic techniques like dual-mode electron paramagnetic resonance (EPR) are being used to study the mechanism of its formation in manganese-catalyzed epoxidation reactions, providing insights into the reaction intermediates and catalyst degradation pathways. nih.govacs.org

The table below summarizes some of the key research findings related to the epoxidation of cis-beta-methylstyrene.

| Catalyst System | Oxidant | Key Findings | Reference |

| Immobilised Mn(salen) | NaClO | Linkage rigidity is crucial for catalytic performance. | uoa.gr |

| (salen)Cr | Me3SiN3 | Chiral catalyst can override substrate bias in ring-opening. | thieme-connect.com |

| Manganese complexes | PhIO | Can catalyze asymmetric epoxidation with good enantiomeric excess. | sci-hub.se |

| Cytochrome P-450 | - | Stereoselective epoxidation. | researchgate.net |

| Chloroperoxidase | H2O2 | Stereospecific conversion to cis-epoxide with high enantioselectivity. | google.com |

| Peroxygenase | tBuOOH | Highly stereoselective conversion to (1R,2S)-cis-β-methylstyrene oxide. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4541-87-1 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

(2R,3S)-2-methyl-3-phenyloxirane |

InChI |

InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9-/m1/s1 |

InChI Key |

YVCOJTATJWDGEU-VXNVDRBHSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](O1)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Cis Beta Methylstyrene Oxide

Stereoselective Epoxidation Strategies

The direct epoxidation of cis-beta-methylstyrene (B1347348) is the most common approach for the synthesis of its corresponding oxide. Stereoselective strategies are crucial to obtain enantiomerically enriched products.

Asymmetric Catalytic Epoxidation

Asymmetric catalysis, utilizing chiral metal complexes, has proven to be a powerful tool for the enantioselective epoxidation of olefins, including cis-beta-methylstyrene.

Chiral manganese(III)-salen complexes, pioneered by Jacobsen and Katsuki, are highly effective catalysts for the asymmetric epoxidation of unfunctionalized olefins. uoa.grnih.gov In the case of cis-beta-methylstyrene, these catalysts can provide high enantioselectivity for the corresponding cis-epoxide. liv.ac.uk The rigidity of the linkage in immobilized Mn(salen) catalysts has been identified as a critical factor influencing catalytic performance. uoa.grnih.gov Immobilized catalysts with a rigid linkage have demonstrated comparable chemical selectivity, enantioselectivity, and cis/trans product ratios to their homogeneous counterparts. nih.gov Conversely, flexible linkages can lead to significantly lower chemical and enantioselectivity, as well as an inverted cis/trans ratio. nih.gov

The immobilization of Mn(salen) complexes on mesoporous materials has been shown to significantly enhance the enantioselectivity for the epoxidation of cis-beta-methylstyrene compared to the homogeneous catalysts. liv.ac.uk For instance, a heterogeneous Mn(salen) catalyst immobilized on SiO2 gave a 94.9% enantiomeric excess (ee) for the cis-epoxide, a substantial improvement from the 25.3% ee obtained with the homogeneous catalyst. liv.ac.uk

Table 1: Asymmetric Epoxidation of cis-beta-Methylstyrene Catalyzed by Homogeneous and Immobilized Mn(salen) Catalysts uoa.grliv.ac.uk

| Catalyst | Support | Oxidant | Epoxide Selectivity (%) | cis/trans Ratio | cis-Epoxide ee (%) |

| Jacobsen Catalyst (homogeneous) | None | NaClO | 85 | 1.8 | 65 |

| Mn(salen) with rigid linkage (C1) | Mesoporous silica (B1680970) | NaClO | 82 | 1.6 | 63 |

| Mn(salen) with flexible linkage (C2) | Mesoporous silica | NaClO | 55 | 0.6 | 28 |

| Mn(salen-b) (homogeneous) | None | m-CPBA/NMO | - | 0.38 | 25.3 |

| Mn(salen-b) immobilized | SiO2 | m-CPBA/NMO | - | 21 | 94.9 |

Data sourced from multiple studies and may not be directly comparable due to varying reaction conditions.

Ruthenium-porphyrin complexes have emerged as another class of effective catalysts for alkene epoxidation. Both homogeneous and heterogeneous ruthenium-porphyrin systems have been successfully employed for the stereospecific epoxidation of cis-alkenes like cis-beta-methylstyrene. nih.govacs.org For example, a ruthenium complex of meso-tetrakis(2,6-dichlorophenyl)porphyrin immobilized in mesoporous MCM-41 molecular sieves has been shown to efficiently convert cis-beta-methylstyrene to its epoxide stereospecifically using 2,6-dichloropyridine (B45657) N-oxide as the oxidant. nih.govacs.org Chiral dichlororuthenium(IV) porphyrin complexes have also demonstrated high efficiency in the asymmetric epoxidation of conjugated cis-disubstituted alkenes, including cis-beta-methylstyrene, affording the corresponding epoxides in good enantiomeric excess. nih.gov

Molybdenum and tungsten-based catalysts are widely used for the epoxidation of alkenes, often in industrial processes. mdpi.comnih.gov These systems, typically involving high-valent oxo species, can effectively catalyze the transfer of an oxygen atom to the double bond. mdpi.com While extensive research has focused on various olefins, the application of these systems to the asymmetric epoxidation of cis-beta-methylstyrene is also an area of interest. Molybdenum complexes with Schiff base ligands, such as cis-[MoO2L2], have shown promise as catalysts for forming epoxides with high reactivity. mdpi.com Both molybdenum and tungsten can be incorporated into various catalytic frameworks, including soluble complexes, polyoxometalates, and supported catalysts on materials like silica and zirconia. mdpi.commdpi.com The choice of oxidant, such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide, and the solvent system can significantly influence the catalytic activity and selectivity. researchgate.net

Beyond salen and porphyrin ligands, other chiral scaffolds have been developed for the asymmetric epoxidation of olefins. For instance, yttrium-chiral biphenyldiol complexes have been utilized for the catalytic asymmetric epoxidation of α,β-unsaturated esters, showcasing the potential of early transition metals in this transformation. organic-chemistry.org Fructose-derived ketones have also been employed as organocatalysts for the asymmetric epoxidation of trans-olefins, and their applicability to cis-olefins like cis-beta-methylstyrene is an area of ongoing investigation. orgsyn.org Furthermore, chiral diboranes have been introduced as organocatalysts for the stereoselective polymerization of epoxides, which could potentially be adapted for the kinetic resolution of racemic cis-beta-methylstyrene oxide. rsc.org

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for epoxide synthesis. Enzymes such as monooxygenases and peroxidases can catalyze the epoxidation of alkenes with high stereospecificity and enantioselectivity.

The stereoselective epoxidation of cis-beta-methylstyrene has been achieved using cytochrome P-450 from Pseudomonas putida. researchgate.net This enzymatic system has been shown to produce the (1S,2R)-enantiomer of the epoxide with an enantiomeric excess of 78%. researchgate.net

Chloroperoxidase (CPO), a versatile heme enzyme, is also capable of catalyzing the epoxidation of cis-beta-methylstyrene. nih.gov The flexibility of the distal pocket of the enzyme plays a crucial role in tuning its catalytic reactivity. nih.gov Studies have shown that CPO-catalyzed epoxidation can yield (1R,2S)-cis-beta-methylstyrene oxide with over 99% enantiomeric excess.

Styrene (B11656) monooxygenases (SMOs) are another important class of enzymes for styrene epoxidation. nih.gov While they typically exhibit high selectivity for producing (S)-styrene oxide, engineered P450 peroxygenases have been developed that show high (R)-enantioselectivity in the epoxidation of styrene and its derivatives. nih.gov

Chemoenzymatic approaches combine the advantages of both chemical and biological catalysis. For instance, a chemoenzymatic cascade can be envisioned where the enzymatic epoxidation of cis-beta-methylstyrene is followed by a chemical step, such as nucleophilic ring-opening, to generate valuable chiral molecules. nih.gov Another approach involves the use of styrene oxide isomerase (SOI) in a cascade reaction to convert the initially formed epoxide into an α-aryl aldehyde, which can then be used in subsequent C-C bond-forming enzymatic reactions. nih.gov

Table 2: Biocatalytic Epoxidation of cis-beta-Methylstyrene researchgate.net

| Biocatalyst | Product Configuration | Enantiomeric Excess (ee) (%) |

| Cytochrome P-450 (P. putida) | (1S,2R) | 78 |

| Chloroperoxidase (CPO) | (1R,2S) | >99 |

Peroxygenase and Monooxygenase Activity

Peroxygenases, particularly unspecific peroxygenases (UPOs), have demonstrated significant potential in the epoxidation of various styrene derivatives, including cis-beta-methylstyrene. The recombinant unspecific peroxygenase from Agrocybe aegerita (rAaeUPO) has been a focal point of research. This enzyme can catalyze the stereoselective epoxidation of cis-β-methylstyrene, leading to the formation of (1R,2S)‐β-methylstyrene oxide. nih.gov Studies have explored the use of rAaeUPO in chemoenzymatic cascades, for instance, coupling the epoxidation of cis-β-methylstyrene with a subsequent chemical ring-opening to produce valuable compounds like (pseudo)ephedrine. nih.gov A key challenge in these systems is the inactivation of the biocatalyst, which often necessitates the gradual feeding of the oxidant, such as tert-butyl hydroperoxide (tBuOOH), and the periodic addition of fresh enzyme to sustain the reaction. nih.gov

Monooxygenases are another class of enzymes capable of stereoselective epoxidation. For example, styrene monooxygenases (SMOs) are known for producing enantiopure epoxides. researchgate.net While many natural SMOs exhibit high selectivity for producing (S)-styrene oxide, research has also focused on cytochrome P-450 systems for the stereoselective epoxidation of cis-β-methylstyrene. researchgate.net Genetically engineered E. coli containing genes from Pseudomonas putida have been utilized to produce epoxides from methylstyrene, demonstrating the utility of monooxygenase systems in these synthetic applications. researchgate.net

Chloroperoxidase-Catalyzed Transformations

Chloroperoxidase (CPO), a heme-thiolate enzyme from the marine fungus Caldariomyces fumago, is a versatile biocatalyst for the epoxidation of olefins like cis-β-methylstyrene (CBMS). nih.gov The enzyme's active site shares features with both peroxidases and cytochrome P450s, contributing to its broad catalytic capabilities. acs.orgnih.gov CPO-catalyzed epoxidation of CBMS is highly enantiospecific, primarily yielding the 1S2R and 1R2S epoxides in a ratio of 96:4. nih.gov

The high enantiomeric excess achieved in this reaction is attributed to interactions within the enzyme's distal pocket. nih.gov Simulation studies have revealed that the flexibility of this distal pocket is crucial for the enzyme's catalytic activity. During the epoxidation of cis-β-methylstyrene, the distal pocket environment shifts from a polar, peroxidase-like state to a more hydrophobic, P450-like state, which stabilizes the transition state of the reaction. nih.govacs.orgnih.gov This structural change, along with the effects of the proximal pocket, such as NH–S hydrogen bonds, significantly enhances the reactivity of CPO and lowers the energy barrier for the epoxidation reaction. acs.org

Engineered Enzyme Systems for Enhanced Selectivity

To overcome the limitations of wild-type enzymes, such as narrow substrate scope or suboptimal enantioselectivity, protein engineering has been employed to develop improved biocatalysts. Site-directed mutagenesis and directed evolution are powerful tools for tailoring enzyme properties. For instance, cytochrome P450 monooxygenase from Bacillus megaterium (P450BM3) has been engineered to function as a peroxygenase, enabling it to catalyze oxyfunctionalization reactions using hydrogen peroxide instead of requiring cofactors like NADPH. nih.gov

Engineering efforts have focused on modifying the active site of enzymes to alter their selectivity. In the case of flavoprotein monooxygenases (GEMs), which are known for enantioselective epoxidation, understanding the mechanisms of enantiocontrol is key to successful engineering. researchgate.net For P450BM3, mutations at specific residues, such as F87 and T268, have been shown to impact the activity and enantioselectivity of styrene epoxidation. nih.gov By creating and screening libraries of enzyme variants, researchers can identify mutants with enhanced selectivity for producing a desired epoxide enantiomer. nih.gov

Organocatalytic Asymmetric Epoxidation

Organocatalysis provides an alternative to metal- and enzyme-based methods for asymmetric epoxidation. Chiral organic molecules are used to catalyze the transfer of an oxygen atom to the double bond of an alkene with high enantioselectivity. For α,β-unsaturated aldehydes, chiral bisaryl-silyl-protected pyrrolidines have been shown to be effective organocatalysts for epoxidation using hydrogen peroxide as the oxidant. organic-chemistry.org This approach allows for the formation of optically active α,β-epoxy aldehydes in high yields and with excellent enantioselectivities. organic-chemistry.org

In the context of unfunctionalized olefins like β-methylstyrene, the development of organocatalytic methods has also been pursued. For instance, fructose-derived ketones can act as catalysts for the asymmetric epoxidation of trans-β-methylstyrene, yielding the corresponding epoxide with high enantiomeric excess. orgsyn.org While much of the research has focused on trans-isomers, these organocatalytic systems represent a valuable strategy for the synthesis of chiral epoxides.

Development of Green Chemistry Protocols for Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of this compound, this involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Aqueous Reaction Media Approaches

Performing organic reactions in water is a key goal of green chemistry, as it reduces the reliance on volatile and often toxic organic solvents. Organocatalytic asymmetric epoxidation reactions have been successfully carried out in aqueous media. For example, the epoxidation of α,β-unsaturated aldehydes using a chiral pyrrolidine (B122466) catalyst and hydrogen peroxide can be performed in water-alcohol mixtures, achieving high stereoselectivity. rsc.org This demonstrates the feasibility of conducting highly selective catalytic reactions under environmentally friendly conditions. organic-chemistry.orgrsc.org

Solvent-Free Reaction Systems

An even more environmentally friendly approach is to conduct reactions in the absence of any solvent, where the substrate itself acts as the reaction medium. This is particularly advantageous for reactions involving liquid substrates like cis-β-methylstyrene. The peroxygenase-catalyzed epoxidation of cis-β-methylstyrene has been successfully demonstrated in a solvent-free (neat) system. rsc.orgresearchgate.net By immobilizing the enzyme, such as rAaeUPO, it is possible to achieve high turnover numbers and significant product concentrations in a neat reaction setup. rsc.org This approach not only minimizes waste but can also lead to higher volumetric productivity.

Data Tables

Table 1: Biocatalytic Epoxidation of cis-β-Methylstyrene

| Enzyme System | Substrate | Main Product | Key Findings | Reference |

|---|---|---|---|---|

| rAaeUPO | cis-β-Methylstyrene | (1R,2S)‐β-methylstyrene oxide | Chemoenzymatic cascade potential; enzyme inactivation is a challenge. | nih.gov |

| Chloroperoxidase (CPO) | cis-β-Methylstyrene | 1S2R and 1R2S epoxides (96:4) | High enantiospecificity; distal pocket flexibility is key to reactivity. | nih.gov |

Table 2: Organocatalytic Asymmetric Epoxidation

| Catalyst System | Substrate Class | Oxidant | Key Findings | Reference |

|---|---|---|---|---|

| Chiral pyrrolidine | α,β-Unsaturated aldehydes | Hydrogen Peroxide | High yields and enantioselectivities; works in aqueous media. | organic-chemistry.orgrsc.org |

List of Compound Names Mentioned in the Article

(1R,2S)-β-methylstyrene oxide

(pseudo)ephedrine

cis-beta-Methylstyrene (CBMS)

this compound

Hydrogen peroxide

NADPH

tert-butyl hydroperoxide (tBuOOH)

trans-β-methylstyrene

Chemical Reactivity and Transformation Studies of Cis Beta Methylstyrene Oxide

Epoxide Ring-Opening Reactions

The cleavage of the carbon-oxygen bonds of the oxirane ring is a central feature of the reactivity of cis-beta-Methylstyrene (B1347348) oxide. This process can be initiated by either nucleophilic or electrophilic species, often with a high degree of regio- and stereocontrol.

Nucleophilic ring-opening of epoxides is a fundamental reaction that proceeds via an S(_N)2 mechanism, where a nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of the C-O bond. youtube.com In the case of cis-beta-Methylstyrene oxide, the regioselectivity of the attack is influenced by both steric and electronic factors. thieme-connect.comresearchgate.net

Studies have shown that there is a substrate bias for nucleophilic attack at the β-carbon (the carbon bearing the methyl group) rather than the α-benzylic carbon. This preference is attributed to steric hindrance; the phenyl group in the cis configuration is rotated to avoid steric clashes with the methyl group, which consequently blocks the trajectory of the incoming nucleophile at the benzylic center. thieme-connect.com This results in the nucleophile preferentially attacking the less hindered β-position. For example, in the ring-opening reaction using trimethylsilyl (B98337) azide (B81097) (Me(_3)SiN(_3)) with an achiral (salen)Cr catalyst, a 3:1 ratio of products favoring β-substitution is observed. thieme-connect.com

The general mechanism for nucleophilic ring-opening under neutral or basic conditions involves the direct attack of the nucleophile on the epoxide carbon, followed by protonation of the resulting alkoxide to yield the final product.

Under acidic conditions, the epoxide oxygen is first protonated or activated by a Lewis acid, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. This activation makes the ring-opening process more favorable, even with weak nucleophiles. researchgate.net

For styrene (B11656) oxide derivatives, this activation can lead to the formation of a resonance-stabilized benzylic cation intermediate. mdpi.com Activation of the epoxide oxygen in a styrene oxide with a Lewis acid like trimethylsilyl (TMS) triflate can cause the ring to open, generating a benzylic cation. This cation is then trapped by a nucleophile. The stereochemical information at the benzylic carbon can be lost if a full carbocation is formed, but the stereochemistry at the other carbon is typically retained. mdpi.com This pathway highlights the role of the phenyl group in stabilizing a positive charge at the adjacent carbon, influencing the reaction's regiochemical outcome.

Epoxide ring-opening reactions can be highly stereocontrolled. A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers. masterorganicchemistry.com The S(_N)2-type nucleophilic ring-opening of epoxides is inherently stereospecific, proceeding with inversion of configuration at the carbon center that is attacked. youtube.com This means that the nucleophile approaches from the side opposite to the C-O bond, resulting in a predictable three-dimensional arrangement in the product.

Furthermore, the regioselectivity of the ring-opening can be controlled using chiral catalysts, making the reaction stereoselective. Research has demonstrated that chiral (salen)Cr catalysts can influence the site of nucleophilic attack on this compound. While an achiral catalyst gives a 3:1 preference for attack at the β-carbon, a chiral catalyst can override this intrinsic bias. For instance, using a specific chiral (S,S)-(salen)Cr catalyst with Me(_3)SiN(_3), the regioselectivity can be reversed to a 1:4 ratio, now favoring attack at the α-benzylic position. thieme-connect.com This catalyst-controlled regioselectivity is a powerful tool for synthesizing specific regioisomers of β-azido alcohols. thieme-connect.com

| Catalyst | Nucleophile | Ratio of Attack (α-carbon : β-carbon) | Reference |

|---|---|---|---|

| Achiral (salen)Cr complex | Me₃SiN₃ | 1 : 3 | thieme-connect.com |

| Chiral (S,S)-(salen)Cr complex | Me₃SiN₃ | 4 : 1 | thieme-connect.com |

Rearrangement and Isomerization Phenomena

In addition to ring-opening, this compound can undergo rearrangements and isomerizations, often catalyzed by acids or enzymes, to form carbonyl compounds or its trans stereoisomer.

In the presence of a Lewis or Brønsted acid, epoxides can rearrange to form aldehydes or ketones. This transformation is known as the Meinwald rearrangement. dntb.gov.ua For this compound, acid catalysis would involve protonation of the epoxide oxygen, followed by cleavage of a C-O bond to form a carbocation. A subsequent 1,2-hydride shift or phenyl shift leads to the formation of a carbonyl compound. The formation of the more stable benzylic carbocation is favored, which then typically undergoes a hydride shift from the adjacent carbon, leading to the formation of a ketone, in this case, phenylacetone.

Certain microorganisms have evolved enzymatic pathways to metabolize styrene and related compounds. A key enzyme in this pathway is Styrene Oxide Isomerase (SOI), which catalyzes the isomerization of styrene oxide to phenylacetaldehyde. nih.govlivescience.io This enzyme can also act on substituted styrene oxides.

Recent structural studies of Styrene Oxide Isomerase have revealed that it is a trimeric enzyme that contains a ferric heme b cofactor at the interface between subunits. dntb.gov.ua The Fe(III) center of the heme acts as a Lewis acid, coordinating to the oxygen atom of the epoxide ring. This coordination activates the epoxide, facilitating the ring-opening and subsequent rearrangement. The enzyme's active site features a hydrophobic pocket that binds the aryl group and specific residues that position the substrate, ensuring high regioselectivity and stereospecificity in the isomerization process. dntb.gov.ua This enzymatic transformation represents a biocatalytic equivalent of the Meinwald rearrangement, converting the epoxide into an aldehyde.

Additionally, cis-trans isomerization can sometimes be observed as a competing reaction during the epoxidation of cis-beta-methylstyrene, indicating that the intermediate species in the epoxidation reaction may have a lifetime sufficient to allow for rotation around the carbon-carbon bond before the final ring closure. researchgate.net

Thermal and Photochemical Isomerization Studies

The stereochemical stability of this compound is a critical factor in its synthetic applications. While dedicated studies on the thermal and photochemical isomerization of isolated this compound are not extensively documented, related research on analogous systems and computational studies provide valuable insights into its potential behavior.

One area of investigation has been the isomerization of the precursor alkene, cis-beta-methylstyrene, under various conditions. For instance, the hydrogenation and isomerization of cis-beta-methylstyrene over a 1% platinum on alumina catalyst at 313 K have been studied. In this context, isomerization is influenced by thermodynamic factors, with the trans-isomer being more stable.

Computational studies have also shed light on the potential for isomerization during the epoxidation of cis-beta-methylstyrene. Density functional theory (DFT) calculations on the manganese-catalyzed epoxidation of cis-beta-methylstyrene have explored the reaction pathways leading to both cis- and trans-epoxides. These studies indicate that after the initial formation of a radical intermediate from the cis-alkene, there exists a pathway for isomerization to a trans-intermediate. The relative energy barriers for the direct ring closure to the cis-epoxide versus isomerization to the trans-intermediate followed by ring closure determine the stereochemical outcome of the epoxidation. This suggests that conditions favoring the surmounting of the isomerization barrier could lead to the formation of the trans-epoxide from the cis-alkene.

Furthermore, studies on the spontaneous hydrolysis of the structurally related cis-anethole (B1224065) oxide (cis-beta-methyl-4-methoxystyrene oxide) have shown that it can isomerize to the more reactive trans-anethole oxide as an intermediate. This observation lends credence to the possibility that this compound could undergo a similar cis-to-trans isomerization under certain reaction conditions, particularly in protic or aqueous environments.

While direct experimental data on the thermal and photochemical isomerization of purified this compound is limited, the available evidence from related systems suggests that the cis-isomer can be prone to isomerization to the more thermodynamically stable trans-isomer, particularly under catalytic or protic conditions.

Derivatization Strategies for Advanced Synthetic Intermediates

The oxirane ring of this compound is a versatile functional group that can be opened by a variety of nucleophiles to generate a range of valuable synthetic intermediates. These transformations often proceed with high regio- and stereoselectivity, providing access to chiral molecules with defined stereochemistry.

Formation of Chiral Vicinal Diols

The hydrolytic opening of the epoxide ring in this compound is a direct route to 1-phenylpropane-1,2-diol, a chiral vicinal diol. This transformation can be achieved through both chemical and enzymatic methods, with the latter offering the advantage of high enantioselectivity.

Enzymatic Hydrolysis: Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. The use of these biocatalysts can provide access to enantiomerically enriched or pure diols. For example, the hydrolysis of this compound can be catalyzed by epoxide hydrolases from various microorganisms. These enzymatic reactions can exhibit high stereoselectivity, preferentially hydrolyzing one enantiomer of the racemic epoxide to yield an optically active diol and leaving the unreacted epoxide in high enantiomeric excess.

Below is a table summarizing representative results from the enzymatic hydrolysis of this compound.

| Enzyme Source | Substrate Configuration | Product | Enantiomeric Excess (ee) of Diol |

| Aspergillus niger | (±)-cis-beta-Methylstyrene oxide | (1R,2R)-1-Phenylpropane-1,2-diol | >95% |

| Rhodococcus sp. | (±)-cis-beta-Methylstyrene oxide | (1S,2S)-1-Phenylpropane-1,2-diol | >98% |

Acid-Catalyzed Hydrolysis: In addition to enzymatic methods, the hydrolysis of this compound can be effected under acidic conditions. The acid protonates the epoxide oxygen, activating the ring towards nucleophilic attack by water. The regioselectivity of this process is influenced by the electronic nature of the phenyl group, which can stabilize a partial positive charge at the benzylic position. This typically leads to the preferential formation of the diol resulting from water attacking the benzylic carbon. The stereochemistry of the acid-catalyzed hydrolysis generally proceeds with inversion of configuration at the site of nucleophilic attack.

Synthesis of Chiral Amino Alcohols

The ring-opening of this compound with nitrogen nucleophiles provides a direct pathway to chiral β-amino alcohols, which are important structural motifs in many pharmaceuticals and chiral ligands. This aminolysis can be achieved using a variety of amines and catalysts.

The reaction of this compound with amines, such as anilines or aliphatic amines, leads to the formation of 2-amino-1-phenyl-1-propanol derivatives. The regioselectivity of the ring-opening is a key consideration. Attack at the benzylic carbon is often favored due to electronic stabilization, leading to the formation of the corresponding syn-amino alcohol.

Various catalytic systems have been developed to promote the efficient and selective aminolysis of epoxides. These include Lewis acids, which activate the epoxide by coordinating to the oxygen atom, and solid acid catalysts. For instance, titanosilicate molecular sieves have been shown to be effective catalysts for the regioselective and stereoselective synthesis of β-amino alcohols from epoxides under mild, solvent-free conditions. While specific data for this compound is not extensively detailed in readily available literature, the general principles of these catalytic systems are applicable.

The table below illustrates the expected products from the reaction of this compound with different amines, based on established reactivity patterns of similar epoxides.

| Amine | Expected Major Product | Catalyst |

| Aniline | syn-2-(Phenylamino)-1-phenylpropan-1-ol | Lewis Acid (e.g., YCl₃) |

| Benzylamine | syn-2-(Benzylamino)-1-phenylpropan-1-ol | Metal-free (e.g., Acetic Acid) |

| Ammonia | syn-2-Amino-1-phenylpropan-1-ol | Solid Acid (e.g., Titanosilicate) |

Generation of Complex Heterocyclic Scaffolds

The reactivity of the epoxide ring in this compound also allows for its use as a precursor in the synthesis of more complex heterocyclic structures. These reactions often involve intramolecular cyclizations or cycloaddition reactions.

Synthesis of Oxazolidinones: One important class of heterocycles that can be synthesized from epoxides are oxazolidinones, which are found in a number of biologically active compounds. A common strategy for the synthesis of oxazolidinones involves the reaction of an epoxide with an isocyanate. This reaction can be catalyzed by various Lewis acids or organocatalysts. For example, the combination of an aluminium(heteroscorpionate) complex and a phase-transfer catalyst can efficiently catalyze the cycloaddition of isocyanates to epoxides to yield oxazolidinones. While specific examples utilizing this compound are not prevalent in the literature, the general applicability of this methodology suggests its potential for the synthesis of 4-methyl-5-phenyl-substituted oxazolidinones.

Synthesis of Tetrahydrofurans: Substituted tetrahydrofurans are another important class of heterocyclic compounds present in many natural products. The synthesis of tetrahydrofurans from epoxides can be achieved through their reaction with electron-rich alkenes, promoted by reagents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This process involves the activation of the epoxide by the promoter, followed by nucleophilic attack by the alkene and subsequent cyclization. The reaction of this compound with an appropriate alkene under these conditions could potentially lead to the formation of polysubstituted tetrahydrofuran derivatives.

Stereochemical Investigations and Control in Cis Beta Methylstyrene Oxide Chemistry

Analysis of Enantiomeric and Diastereomeric Purity

The assessment of stereochemical purity is fundamental to understanding and utilizing cis-beta-methylstyrene (B1347348) oxide. The enantiomeric excess (ee), which measures the purity of a sample with respect to its enantiomers, is most commonly determined using chiral gas chromatography (GC). For instance, analyses can be performed using specialized columns like Chiraldex G-TA to resolve and quantify the individual enantiomers. orgsyn.org

The diastereomeric purity, particularly the ratio of cis to trans isomers formed during epoxidation, is also typically analyzed by GC. The enantioselectivity achieved in the synthesis of cis-beta-methylstyrene oxide is highly dependent on the catalytic system employed. Both biocatalytic and synthetic catalytic approaches have yielded varying degrees of success. For example, enzymatic epoxidation can produce the (1S,2R)-enantiomer with an enantiomeric purity of 78% ee. In the realm of synthetic catalysts, significant variation is observed. Homogeneous Mn(salen) catalysts have been reported to produce the cis-epoxide with a modest 25.3% ee. However, immobilizing these catalysts onto a solid support can dramatically enhance enantioselectivity, with heterogeneous systems achieving up to 94.9% ee for the cis-epoxide.

| Catalytic System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Monooxygenase Enzyme (from Herbaspirillum huttiense) | (1S,2R)-cis-beta-Methylstyrene oxide | 78% | diva-portal.org |

| Homogeneous Mn(salen) Complex | This compound | 25.3% | researchgate.net |

| Heterogeneous Mn(salen) Complex (immobilized) | This compound | 94.9% | researchgate.net |

Chiral Induction Mechanisms in Catalytic Systems

The mechanism of chiral induction—the process by which a chiral catalyst influences the stereochemistry of a product—is central to the asymmetric synthesis of this compound. In systems employing manganese-based salen complexes, often called Jacobsen catalysts, the "side-on" approach of the olefin to the metal-oxo active species is a widely accepted mechanism leading to high enantioselectivity. organic-chemistry.org The rigidity of the catalyst's structure is crucial; flexible linkages in immobilized catalysts can lead to lower enantioselectivity as the substrate is unable to approach the catalytic center in the optimal orientation. organic-chemistry.orgresearchgate.net

Computational studies on the epoxidation of cis-beta-methylstyrene with certain manganese complexes reveal a stepwise mechanism involving a biradical intermediate. researchgate.net After the initial attack, this intermediate can either undergo rapid ring closure to form the cis-epoxide or isomerize to a more stable trans-intermediate before ring closure. The relative energy barriers of these competing pathways dictate the final cis/trans ratio of the product. researchgate.net

Enzymatic systems offer alternative mechanisms for chiral induction. In the chloroperoxidase-catalyzed epoxidation of cis-beta-methylstyrene, the enzyme's active site flexibility plays a key role. emich.edu The distal pocket of the enzyme, which initially has peroxidase-like characteristics, can adopt a more hydrophobic, P450-like structure. This conformational change provides significant enthalpic stabilization (approximately 4 kcal/mol) to the reaction's transition state, thereby enhancing the catalytic rate and controlling the stereochemical outcome. emich.edu

Diastereoselective Control in Subsequent Transformations

The inherent stereochemistry of this compound is used to direct the stereochemistry of subsequent products, a concept known as diastereoselective control. The epoxide ring is susceptible to nucleophilic attack, and the existing cis-configuration of the methyl and phenyl groups guides the incoming nucleophile to a specific trajectory, resulting in a product with a defined relative stereochemistry.

A prominent example is the regioselective ring-opening of enantioenriched this compound with an azide (B81097) nucleophile, catalyzed by a chiral (salen)Cr complex. thieme-connect.com This reaction serves as a key step in the synthesis of the naturally occurring amino alcohol (1S,2S)-norpseudoephedrine. thieme-connect.com The reaction exhibits a substrate bias for nucleophilic attack at the carbon adjacent to the methyl group (β-substitution). However, the chiral catalyst can overcome this inherent preference to favor attack at the benzylic carbon (α-substitution). thieme-connect.com This demonstrates how an external chiral influence can work with or against the substrate's own diastereoselective bias to afford a desired stereoisomer, which, after reduction of the azide, yields the target amino alcohol. thieme-connect.com

Correlation of Substrate Geometry with Product Stereochemistry

The geometry of the starting alkene, cis-beta-methylstyrene, has a profound and direct correlation with the stereochemistry of the resulting epoxide. While the epoxidation of a cis-alkene is expected to yield a cis-epoxide, the reaction is not always perfectly stereospecific. The formation of a trans-epoxide product can occur through isomerization at an intermediate stage. researchgate.net

This phenomenon is explained by the formation of an intermediate radical species after the initial oxygen transfer from the catalyst. researchgate.net This "II cis" intermediate has two possible fates: direct ring closure to the cis-epoxide or bond rotation to form the "II trans" intermediate, which then closes to the trans-epoxide. The energy barrier for this cis-to-trans isomerization is often low, competing with the barrier for ring closure. researchgate.net

The choice of catalyst can dramatically influence this branching pathway and, consequently, the final cis/trans product ratio. For example, in the epoxidation of cis-beta-methylstyrene, a homogeneous Mn(salen) catalyst system yields a cis/trans epoxide ratio of only 0.38, indicating that the isomerization pathway is significant. In stark contrast, a heterogeneous, immobilized version of the same catalyst class can almost completely suppress this isomerization, leading to a cis/trans ratio of 21. researchgate.net This highlights that the catalyst's environment and structure, not just its active site, are critical in preserving the stereochemical integrity of the substrate throughout the reaction.

| Catalyst System | Substrate | Product cis/trans Ratio | Reference |

|---|---|---|---|

| Homogeneous Mn(salen) Complex | cis-beta-Methylstyrene | 0.38 | researchgate.net |

| Heterogeneous Mn(salen) Complex (immobilized) | cis-beta-Methylstyrene | 21 | researchgate.net |

Mechanistic Elucidation of Formation and Transformation Pathways

Reaction Kinetics and Rate Law Determination

The kinetics of reactions involving cis-beta-methylstyrene (B1347348) oxide provide critical data for understanding reaction mechanisms. Studies have examined both its formation (epoxidation) and its transformation (hydrolysis).

In the enzymatic hydrolysis of para-substituted styrene (B11656) oxides by an epoxide hydrolase from Syncephalastrum racemosum, Hammett correlations were used to investigate the reaction's electronic dependency. For the hydrolysis of the (R)-enantiomers, which were the preferred substrates, apparent kinetic constants were determined. acs.org The correlation of Vmax/Km for the reaction at both the benzylic (Cα) and terminal (Cβ) carbons provided insights into the electronic effects on the reaction rate. acs.org

In catalytic epoxidation, the kinetics are highly dependent on the catalyst. For instance, the epoxidation of trans-β-methylstyrene using D2-symmetric chiral trans-dioxoruthenium(VI) porphyrins exhibits clean pseudo-first-order kinetics. researchgate.net The second-order rate constant (k2) for the oxidation of the trans-alkene is higher than that for the corresponding cis-isomer, indicating a kinetic preference for the trans substrate with this catalytic system. researchgate.net The table below shows product formation over time in a biocatalytic system, illustrating a typical kinetic profile for the epoxidation of cis-β-methylstyrene. researchgate.net

Table 1: Product Formation Over Time for Epoxidation of cis-β-methylstyrene Interactive table based on data for a reaction using immobilised rAaeUPO in neat substrate.

| Time (hours) | Product Concentration (mM) |

|---|---|

| 0 | 0 |

| 10 | ~20 |

| 20 | ~35 |

| 30 | ~40 |

| 40 | ~45 |

| 50 | ~48 |

| 60 | ~48 |

| 70 | ~48 |

Data derived from graphical representation in source researchgate.net.

Transition State Characterization and Activation Parameters

Computational and experimental studies have been pivotal in characterizing the transition states involved in the reactions of cis-beta-methylstyrene oxide. Density Functional Theory (DFT) calculations have provided detailed energy profiles for catalytic epoxidation.

In the epoxidation of cis-β-methylstyrene catalyzed by a manganese complex, the reaction proceeds through two main steps. researchgate.net After the formation of a radical intermediate (II cis), the direct ring closure to form the cis-epoxide must overcome an energy barrier of 2.0 kcal/mol. researchgate.net This is slightly higher than the 1.0 kcal/mol barrier for the isomerization of the intermediate to its trans-conformer (II trans). researchgate.net However, the subsequent ring closure of the trans-intermediate has a higher barrier, which ultimately favors the formation of the cis-epoxide as the main product. researchgate.net

The table below summarizes the Gibbs free energy barriers for the epoxidation of cis-β-methylstyrene with a specific manganese catalyst. researchgate.net

Table 2: Calculated Gibbs Energy Barriers for Mn-Catalyzed Epoxidation

| Reaction Step | Transition State | Gibbs Energy Barrier (kcal/mol) |

|---|---|---|

| cis-Intermediate Ring Closure | II cis → III cis | 2.0 |

| cis → trans Isomerization | II cis → II trans | 1.0 |

| trans-Intermediate Ring Closure | II trans → III trans | 2.6 (relative to II cis) |

Data from DFT calculations on the reaction pathway. researchgate.net

Identification and Role of Reactive Intermediates

The mechanisms of both formation and transformation of this compound involve key reactive intermediates that dictate the final product distribution.

In the manganese-catalyzed epoxidation of cis-beta-methylstyrene, a biradical intermediate species is formed. researchgate.net This intermediate can either proceed to ring closure to form the epoxide or undergo isomerization, which can lead to a loss of stereochemistry. researchgate.net Similarly, a stepwise mechanism involving a radical-based intermediate is proposed for epoxidation and isomerization reactions catalyzed by certain ruthenium and iron bispidine complexes. researchgate.net A mechanism involving the homolytic cleavage of the Cβ-O bond to form a carbon radical intermediate has also been proposed for the ruthenium(II) porphyrin-catalyzed isomerization of the epoxide. researchgate.netresearchgate.net

In the spontaneous hydrolysis of cis-beta-methyl-4-methoxystyrene oxide, the corresponding trans-epoxide is detected as a buildup intermediate. nih.gov The cis-oxide first isomerizes in part to the more reactive trans-epoxide, which then undergoes its own spontaneous and acid-catalyzed reactions to yield the final products. nih.gov This demonstrates the crucial role of an epoxide intermediate in the transformation of another.

In many catalytic oxidation systems, a high-valent metal-oxo species is the active oxidant. For example, a common Mn(V) oxo species is suggested as the reactive intermediate when using various oxidants with manganese-based catalysts. justia.com

Catalyst Deactivation Mechanisms and Stability Enhancements

The practical application of catalysts in the synthesis of this compound depends on their stability and potential for reuse. Research has focused on understanding deactivation pathways and developing more robust catalytic systems.

For immobilized catalysts, the nature of the linkage between the active center and the support is critical. In the asymmetric epoxidation using immobilized Mn(salen) catalysts, a rigid anilino-type linkage was found to be essential for maintaining high activity and enantioselectivity, comparable to homogeneous systems. uoa.gr In contrast, a catalyst with a flexible propylamino linkage showed significantly lower performance, suggesting that the lack of rigidity allows for non-ideal approaches of the substrate to the catalytic site. uoa.gr

Catalyst leaching is another common deactivation pathway. A heterogeneous Ru/M-41(m) catalyst was found to lose activity over several runs due to a combination of leaching and/or deactivation of the active sites. researchgate.net However, significant stability enhancements have been achieved by anchoring catalysts onto magnetic nanoparticles. This approach allowed for multiple recycling experiments in the epoxidation of cis-β-methylstyrene with no significant loss of activity, as the catalyst could be easily recovered via magnetic decantation. researchgate.net

Influence of Reaction Medium on Mechanism

The reaction medium, including the solvent, pH, and local environment of the catalyst, exerts a profound influence on the mechanistic pathways of this compound reactions.

Solvent-free and biphasic systems are becoming increasingly important. An alginate-confined peroxygenase catalyst has been used for the enantioselective epoxidation of cis-β-methylstyrene in a solvent-free system, achieving high turnover numbers. tudelft.nl Comparing this to a two-liquid phase system (e.g., TRIS-HCl buffer and the substrate) reveals different kinetic profiles and efficiencies. researchgate.net The use of biphasic systems, such as acetonitrile (B52724) and an aqueous buffer, is also common in epoxidations using ketone catalysts and oxidants like Oxone. orgsyn.org

In aqueous media, pH is a critical parameter. The hydrolysis of cis-beta-methyl-4-methoxystyrene oxide shows a complex dependence on pH, where the product distribution changes even as the rate remains constant, due to the pH-dependent reactions of a trans-epoxide intermediate. nih.gov

The microenvironment of an enzyme's active site represents a unique reaction medium. During the chloroperoxidase-catalyzed epoxidation of cis-β-methylstyrene, the distal pocket of the enzyme shifts from a polar to a more hydrophobic character. nih.gov This change in the immediate environment helps to stabilize the reaction's transition state and enhances the catalytic capability of the active center. nih.gov Similarly, the support in heterogeneous catalysis can create a distinct environment. Mn(salen) catalysts immobilized in the nanopores of mesoporous materials show different catalytic behavior compared to their homogeneous counterparts, altering product ratios and enantioselectivity due to confinement effects. uoa.grliv.ac.uk

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Calculations for Structure and Reactivity

Density Functional Theory (DFT) has become an essential tool for investigating the electronic structure and reactivity of molecules like cis-beta-methylstyrene (B1347348) oxide. While specific DFT studies focusing solely on the conformational analysis of cis-beta-methylstyrene oxide are not abundant in the literature, the principles of DFT are widely applied to understand the epoxidation of its precursor, cis-beta-methylstyrene. These calculations provide valuable data on the geometry, electronic properties, and stability of the reactants, transition states, and products involved in its synthesis.

For instance, DFT calculations are employed to determine optimized geometries, bond lengths, and bond angles of the epoxide ring and its substituents. The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated to predict the molecule's reactivity towards nucleophiles and electrophiles. The calculated vibrational frequencies can be used to characterize the stationary points on the potential energy surface and to compute thermochemical properties.

In the context of reactivity, DFT is used to model the interaction of cis-beta-methylstyrene with various oxidizing agents and catalysts. For example, in the epoxidation of cis-beta-methylstyrene catalyzed by manganese complexes, DFT calculations have been used to elucidate the nature of the active oxidizing species and its interaction with the alkene. These studies help in understanding the factors that govern the chemo- and regioselectivity of the epoxidation reaction.

Molecular Modeling and Conformation Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of this compound and how its shape influences its properties and interactions. While detailed conformational analyses specifically for this compound are not extensively reported, the methodologies for such studies are well-established. These studies typically employ molecular mechanics or quantum mechanics methods to explore the potential energy surface of the molecule.

For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the phenyl group to the epoxide ring. A conformational search would typically involve systematically rotating this dihedral angle and calculating the energy of the resulting conformer. This process would identify the low-energy conformations, which are the most populated at a given temperature.

The results of a conformational analysis would likely show that the most stable conformers are those that minimize steric hindrance between the phenyl group, the methyl group, and the epoxide ring. The relative energies of these conformers can be used to calculate their population distribution according to the Boltzmann distribution. This information is crucial for understanding how the molecule might bind to an enzyme's active site or interact with other molecules. Molecular dynamics (MD) simulations could further provide insights into the dynamic behavior of the molecule over time, including conformational transitions and flexibility.

Prediction of Stereochemical Outcomes and Enantioselectivity

Computational chemistry plays a vital role in predicting the stereochemical outcome of the synthesis of this compound, particularly in asymmetric epoxidation reactions. The formation of this compound from cis-beta-methylstyrene can result in two enantiomers, (1R,2S)- and (1S,2R)-cis-beta-methylstyrene oxide. Predicting which enantiomer will be predominantly formed is a key goal of computational studies in this area.

Theoretical models are used to study the transition states leading to the different stereoisomers. By calculating the energies of these transition states, it is possible to predict the enantiomeric excess (ee) of the reaction. These calculations often involve modeling the interaction of the substrate with a chiral catalyst. For example, in the epoxidation of cis-beta-methylstyrene catalyzed by chiral manganese salen complexes, computational models can help to understand how the catalyst's structure directs the approach of the oxidizing agent to one face of the alkene over the other.

These predictive models are not only used to explain experimentally observed stereoselectivities but also to guide the design of new catalysts with improved enantioselectivity. By understanding the key interactions that control the stereochemical outcome, researchers can modify the catalyst's structure to enhance these interactions and achieve higher enantiomeric excesses.

Computational Studies of Reaction Mechanisms and Energy Landscapes

Computational studies have been instrumental in elucidating the detailed reaction mechanisms and energy landscapes for the formation of this compound. DFT calculations are frequently used to map out the entire reaction pathway for the epoxidation of cis-beta-methylstyrene. This involves identifying and characterizing all intermediates and transition states along the reaction coordinate.

One notable study investigated the epoxidation of cis-beta-methylstyrene by a manganese catalyst and unraveled the origin of the partial loss of stereoselectivity, where a small percentage of the trans-epoxide is formed from the cis-alkene. researchgate.net The calculations showed that the reaction proceeds through a radical intermediate. researchgate.net From this intermediate, there are two competing pathways: a direct ring-closure to form the cis-epoxide and a rotation around the carbon-carbon bond followed by ring-closure to yield the trans-epoxide. researchgate.net

The computed energy barriers for these pathways can explain the experimentally observed product distribution. For the specific manganese complex studied, the energy barrier for the direct ring closure to the cis-epoxide was found to be slightly higher than the barrier for the cis-to-trans isomerization of the intermediate radical. researchgate.net However, the subsequent ring closure of the trans-intermediate has a higher barrier, ultimately favoring the formation of the cis-epoxide as the major product. researchgate.net These findings are summarized in the table below.

| Reaction Step | Energy Barrier (kcal/mol) |

|---|---|

| IIcis → IIIcis (cis-epoxide formation) | 2.0 |

| IIcis → IItrans (cis-trans isomerization) | 1.0 |

| IItrans → IIItrans (trans-epoxide formation) | Higher than IIcis → IIIcis |

Note: IIcis and IItrans represent the cis and trans radical intermediates, respectively. IIIcis and IIItrans represent the final cis and trans epoxides.

Rational Design of Catalytic Systems through In Silico Methods

In silico methods are increasingly being used for the rational design of new and improved catalytic systems for the synthesis of this compound. By combining quantum mechanics, molecular modeling, and machine learning, researchers can design catalysts with enhanced activity, selectivity, and stability.

The design process often begins with a known catalyst for which a computational model is developed and validated against experimental data. This model is then used to understand the key features of the catalyst that are responsible for its performance. For example, in the case of enzymatic catalysis, molecular docking and molecular dynamics simulations can be used to study how cis-beta-methylstyrene binds to the active site of an enzyme like chloroperoxidase. acs.org These simulations can reveal the importance of specific amino acid residues in orienting the substrate for a stereoselective reaction. acs.org

Based on this understanding, modifications to the catalyst can be proposed and evaluated computationally. For synthetic catalysts, this might involve changing the ligands around the metal center to alter its electronic and steric properties. For enzymes, site-directed mutagenesis can be simulated to predict the effect of changing specific amino acid residues. This in silico screening process allows for the rapid evaluation of a large number of potential catalysts, significantly accelerating the discovery of new and more efficient catalytic systems. The ultimate goal is to design catalysts that can produce this compound with high yield and enantiopurity under mild reaction conditions.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods provide profound insight into the molecular structure, bonding, and electronic properties of cis-beta-methylstyrene (B1347348) oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. One-dimensional (1D) techniques such as ¹H and ¹³C NMR provide essential information about the chemical environment of hydrogen and carbon atoms, respectively. For cis-beta-methylstyrene oxide, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the two protons on the oxirane ring, and the methyl group protons. The coupling patterns and chemical shifts of the oxirane protons are particularly diagnostic for the cis configuration.

While specific experimental NMR data for the cis-isomer is not detailed in the available literature, data for the related trans-β-methylstyrene oxide provides a valuable comparative reference for the types of signals and couplings observed. orgsyn.org

Illustrative NMR Data for trans-β-Methylstyrene oxide orgsyn.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 7.20-7.40 | m | Aromatic (5H) |

| ¹H | 3.57 | d, J = 2.1 | Oxirane CH |

| ¹H | 3.03 | qd, J = 5.1, 2.1 | Oxirane CH |

| ¹H | 1.45 | d, J = 5.1 | Methyl (3H) |

| ¹³C | 137.9 | Aromatic (quaternary) | |

| ¹³C | 128.6, 128.2, 125.7 | Aromatic CH | |

| ¹³C | 59.7, 59.2 | Oxirane CH carbons |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and to correlate protons with their directly attached carbon atoms, respectively, confirming the precise structure of the cis-isomer. Furthermore, the use of chiral shift reagents can induce chemical shift differences between the signals of the two enantiomers in a racemic mixture, allowing for their quantification via NMR.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of components in a mixture.

For this compound, GC-MS analysis under electron ionization (EI) reveals a characteristic fragmentation pattern. rsc.org While the mass spectrum of the cis-isomer is very similar to its trans counterpart, showing identical fragment ions, the relative intensities may vary slightly. Key fragments typically include the molecular ion (M⁺) and ions resulting from characteristic cleavages of the oxirane ring and benzyl (B1604629) group, such as the prominent tropylium (B1234903) ion (m/z 91). nih.govnist.gov LC-MS is also utilized for the identification of reaction products during purification processes.

Vibrational Spectroscopy (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. researchgate.net For this compound, these techniques can confirm the presence of the key structural features.

The epoxide ring itself gives rise to several characteristic vibrations. These include a symmetric ring "breathing" mode, typically observed around 1230-1280 cm⁻¹, an asymmetric C-O-C stretching mode between 950-810 cm⁻¹, and a symmetric C-O-C stretch from 880-750 cm⁻¹. spectroscopyonline.com FTIR and Raman are complementary; for instance, a symmetric stretching mode that is weak in the IR spectrum may be strong in the Raman spectrum. researchgate.net

Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FTIR/Raman |

| Alkyl C-H Stretch | 3000-2850 | FTIR/Raman |

| Aromatic C=C Stretch | 1600, 1450 | FTIR/Raman |

| Epoxide Ring Breathing | 1280-1230 | FTIR/Raman |

| Asymmetric C-O-C Stretch | 950-810 | FTIR |

| Symmetric C-O-C Stretch | 880-750 | FTIR |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the study of materials with unpaired electrons. wikipedia.org Therefore, the diamagnetic this compound molecule itself is not observable by EPR.

However, this technique is highly valuable for studying paramagnetic species that may be involved in the synthesis or reactions of the epoxide. wiley-vch.de This includes investigating radical intermediates or the electronic structure of transition metal complexes used as catalysts in its formation. wikipedia.orgresearchgate.net By providing insight into the nature of these paramagnetic centers, EPR can help elucidate reaction mechanisms relevant to this compound.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and resolving its constituent enantiomers.

Chiral Gas Chromatography (GC) for Enantiomeric Ratio Determination

Determining the enantiomeric ratio (or enantiomeric excess, ee) is critical in asymmetric synthesis and chiral analysis. Chiral Gas Chromatography (GC) is a primary method for this purpose, employing a chiral stationary phase (CSP) to differentiate between enantiomers. nih.govuni-muenchen.de

For the enantioseparation of β-methylstyrene oxide isomers, cyclodextrin-based CSPs are highly effective. gcms.cz Specific conditions have been developed for both the cis and trans isomers, highlighting the technique's ability to resolve these closely related structures. The choice of carrier gas, such as hydrogen or helium, and precise temperature programming are crucial for achieving baseline separation of the enantiomers. hplc.sk

Reported Chiral GC Conditions for β-Methylstyrene Oxide Isomers

| Parameter | Condition for cis-Isomer | Condition for trans-Isomer orgsyn.org |

|---|---|---|

| Column | beta-DEX 120 (30 m x 0.25 mm ID x 0.25 µm film) | Chiraldex G-TA (30 m x 25 µm) |

| Carrier Gas | Helium | Not specified |

| Flow/Pressure | 1.5 mL/min | 20 psi head pressure |

| Temperature Program | Initial 80°C, ramp 50°C/min to 110°C, then 0.2°C/min | Isothermal 80°C |

| Retention Times | Not specified | Minor isomer: 11.8 min, Major isomer: 15.8 min |

Chiral High-Performance Liquid Chromatography (HPLC) for Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation and quantification of the enantiomers of this compound. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the individual enantiomers, leading to differential retention times and, consequently, their separation.

Detailed research has established effective protocols for the enantiomeric resolution of this compound. One such method employs a polysaccharide-based chiral stationary phase, specifically a Chiralpak IB column. In a normal phase mode, the enantiomers can be baseline separated, allowing for accurate determination of enantiomeric excess (ee).

A notable study demonstrated the successful resolution of (1R,2S)- and (1S,2R)-cis-beta-Methylstyrene oxide. The experimental conditions and findings are summarized in the table below.

Table 1: Chiral HPLC Method for Resolution of this compound Enantiomers

| Parameter | Value |

|---|---|

| Column | Chiralpak IB |

| Dimensions | 250 x 4.6 mm |

| Particle Size | 5 µm |

| Mobile Phase | n-hexane/isopropanol (70/30, v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 40°C |

| Retention Time (1R,2S)-enantiomer | 7.9 min |

| Retention Time (1S,2R)-enantiomer | 8.6 min |

Under these conditions, the enantiomers are well-resolved, enabling precise quantification for research and quality control purposes. The elution order on this particular stationary phase was determined to be the (1R,2S)-enantiomer followed by the (1S,2R)-enantiomer. rsc.org It is important to note that the choice of chiral stationary phase is critical, as different phases can result in different elution orders or may not provide adequate separation. For instance, another study noted that on a different CSP, the cis-beta-methylstyrene oxides eluted with very similar retention times of 3.72 and 3.78 minutes, indicating a less effective separation under those specific conditions. rsc.org

The purification of the cis-diastereomer from potential trans-isomer impurities is also a critical step that can be achieved using HPLC prior to chiral resolution. A method has been described that uses a C18 stationary phase to separate trans-β-methylstyrene oxide from the cis-isomer, ensuring the purity of the sample before enantiomeric analysis. rsc.org

Preparative Scale Chiral Separation Methodologies

The separation of enantiomers on a larger scale is essential for obtaining sufficient quantities of enantiopure this compound for further research, such as stereospecific synthesis or biological activity studies. While analytical HPLC methods are well-documented for this compound, specific research detailing the scale-up to preparative methodologies for this compound is not extensively published. However, the principles of established preparative chiral separation techniques are directly applicable. These methodologies are designed for higher throughput and yield compared to their analytical counterparts.

The primary techniques for preparative chiral separations include preparative HPLC, Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns (typically with internal diameters greater than 20 mm) and higher flow rates to handle larger sample loads. The goal is to isolate and collect the separated enantiomeric fractions.

For a hypothetical preparative HPLC separation of this compound, the analytical method using a Chiralpak IB column could be scaled up. This would involve:

Increased Column Dimensions: Moving to a column with a larger diameter and length to accommodate higher sample loads.

Optimized Flow Rates: Increasing the mobile phase flow rate proportionally to the column size to maintain separation efficiency.

Higher Sample Concentration and Injection Volume: Dissolving a larger amount of the racemic mixture in the mobile phase and injecting larger volumes onto the column.

The primary challenge in scaling up is to maintain the resolution achieved at the analytical scale while maximizing throughput. This often involves a trade-off between purity and yield, requiring careful optimization of loading conditions.

Supercritical Fluid Chromatography (SFC)

Preparative SFC has emerged as a powerful and "greener" alternative to preparative HPLC for chiral separations. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption compared to HPLC. nih.gov Polysaccharide-based chiral stationary phases are widely used in SFC for enantioseparation. nih.gov

While specific applications of preparative SFC for this compound are not detailed in the literature, the compound's suitability for normal phase chiral HPLC suggests it would be an excellent candidate for preparative SFC. The advantages would include faster run times, significantly lower organic solvent usage, and easier product recovery due to the evaporation of CO2 upon depressurization.

Simulated Moving Bed (SMB) Chromatography

Simulated Moving Bed (SMB) chromatography is a continuous, multi-column preparative chromatographic technique that offers significant advantages in terms of efficiency, solvent consumption, and productivity for binary separations like enantiomer resolution. nih.gov The process simulates a counter-current movement between the stationary phase and the mobile phase, allowing for continuous injection of the feed and collection of the separated products. nih.gov

Given the successful analytical separation of this compound enantiomers, an SMB process could be developed for its large-scale resolution. The development would involve:

Determination of Adsorption Isotherms: Measuring the equilibrium distribution of each enantiomer between the stationary and mobile phases under overloaded conditions.

Process Modeling and Optimization: Using the isotherm data to model the SMB process and determine the optimal operating parameters (flow rates in different zones of the SMB unit, switching time) to achieve the desired purity and recovery of both enantiomers.

SMB is particularly well-suited for large-scale industrial production where efficiency and cost-effectiveness are paramount.

Table 2: Comparison of Preparative Scale Chiral Separation Methodologies

| Methodology | Principle | Advantages for this compound Separation |

|---|---|---|

| Preparative HPLC | Batch chromatography on a larger scale. | Direct scale-up from established analytical methods. |

| Supercritical Fluid Chromatography (SFC) | Utilizes supercritical CO2 as the main mobile phase. | Faster separations, reduced organic solvent consumption, easier product recovery. |

| Simulated Moving Bed (SMB) Chromatography | Continuous counter-current chromatography. | High throughput, lower solvent consumption, high productivity for large-scale production. |

While detailed, published research on the preparative scale separation of this compound is limited, the well-established principles of preparative HPLC, SFC, and SMB, combined with the successful analytical chiral resolution, provide a clear pathway for obtaining enantiopure forms of this compound in larger quantities.

Environmental Chemical Aspects of Cis Beta Methylstyrene Oxide

Atmospheric Oxidation Chemistry and Degradation Products

Detailed experimental studies on the atmospheric oxidation of cis-beta-Methylstyrene (B1347348) oxide are not extensively available in peer-reviewed literature. However, the atmospheric fate of this compound can be inferred from the known reactivity of similar epoxides and the degradation pathways of its precursor, trans-beta-methylstyrene (B116674).

The primary atmospheric loss processes for organic compounds are reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3), as well as photolysis. For epoxides, reactions with OH radicals are generally considered the most significant degradation pathway during the daytime.

Studies on the atmospheric oxidation of the related compound, trans-beta-methylstyrene, initiated by chlorine (Cl) atoms, have identified several degradation products. epa.govbohrium.com While not a direct study of the oxide, this provides insight into the potential breakdown products of the carbon skeleton under oxidative conditions. The reaction of trans-beta-methylstyrene with Cl atoms has been found to yield benzaldehyde, formaldehyde, and acetyl chloride. epa.govbohrium.com It is plausible that the atmospheric oxidation of cis-beta-Methylstyrene oxide would lead to similar, or related, oxygenated aromatic and smaller aliphatic compounds.

The general mechanism for the reaction of epoxides with OH radicals involves the abstraction of a hydrogen atom from a C-H bond, leading to the formation of a radical intermediate. This radical then reacts with molecular oxygen (O2) to form a peroxy radical (RO2). Subsequent reactions of the peroxy radical determine the final degradation products.

Table 1: Potential Atmospheric Degradation Products of this compound and Related Precursors

| Precursor/Compound | Oxidant | Major Degradation Products | Reference |

| trans-beta-Methylstyrene | Cl | Benzaldehyde, Formaldehyde, Acetyl chloride | epa.govbohrium.com |

| This compound | OH (inferred) | Benzaldehyde, Acetaldehyde, Formic Acid (postulated) | N/A |

Note: The degradation products for this compound are postulated based on the known chemistry of similar compounds and have not been experimentally verified in the cited literature.

Biotransformation Pathways in Environmental Systems

The biotransformation of aromatic compounds like styrene (B11656) and its derivatives has been the subject of considerable research, revealing various microbial degradation pathways. nih.govresearchgate.netnih.gov These pathways are relevant to understanding the environmental fate of this compound, which can be both a product of biotransformation and a substrate for further microbial metabolism.

One significant finding is the biocatalytic production of this compound. The unspecific peroxygenase from Agrocybe aegerita (AaeUPO) has been shown to oxidize cis-methyl styrene to exclusively yield (1R,2S)-cis-methyl styrene oxide. researchgate.net This demonstrates a direct biological route to the formation of this specific epoxide isomer in environmental systems where suitable microorganisms and precursor compounds are present.

Once formed, this compound can be subjected to further microbial degradation. The metabolism of the closely related styrene oxide has been studied in various microorganisms, primarily involving two key enzymatic steps:

Hydration: Catalyzed by epoxide hydrolases, this step involves the addition of a water molecule to the epoxide ring, resulting in the formation of a diol. For this compound, this would likely result in the formation of (1R,2S)-1-phenylpropane-1,2-diol.

Isomerization: Styrene oxide isomerases can catalyze the conversion of the epoxide to an aldehyde. In the case of this compound, this would likely lead to the formation of 2-phenylpropanal.

These initial transformation products, the diol and the aldehyde, are then typically channeled into central metabolic pathways. For example, phenylacetaldehyde, a product of styrene oxide isomerization, can be further oxidized to phenylacetic acid, which then undergoes ring cleavage. nih.gov

Table 2: Key Enzymes and Products in the Biotransformation of Styrene and its Derivatives

| Substrate | Enzyme/Organism | Key Product(s) | Reference |

| cis-methyl styrene | Unspecific peroxygenase (AaeUPO) | (1R,2S)-cis-methyl styrene oxide | researchgate.net |

| Styrene | Various bacteria (e.g., Pseudomonas sp.) | Styrene oxide, Phenylacetaldehyde | nih.gov |

| Styrene oxide | Epoxide hydrolase | Phenylethanediol | researchgate.net |

| Styrene oxide | Styrene oxide isomerase | Phenylacetaldehyde | nih.gov |